Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-
Description
3-(2-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 2-fluorophenyl group and an N-methylamine at the 8-position. This scaffold is structurally analogous to adenine, a critical component of DNA/RNA, making it a promising candidate for targeting nucleotide-binding proteins or enzymes . The compound is synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which enables efficient assembly from pyrazine-2,3-diamine, aldehydes, and isocyanides under mild conditions, yielding high purity (>99% HPLC) and scalability .
Key structural features include:
- Imidazo[1,2-a]pyrazine core: Provides aromaticity and hydrogen-bonding capabilities.
- 2-Fluorophenyl substituent: Introduces electron-withdrawing effects and enhances lipophilicity.
- N-Methylamine: Improves metabolic stability and solubility compared to primary amines.
Properties
CAS No. |
787591-10-0 |
|---|---|
Molecular Formula |
C13H11FN4 |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11FN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16) |
InChI Key |
GXHZDXCWQPFBFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Heterocyclic Assembly
The imidazo[1,2-a]pyrazine scaffold is typically constructed via condensation of 2-aminopyrazine with carbonyl-containing electrophiles. For the target compound, strategic disconnections focus on:
- Position 3 (2-fluorophenyl) : Introduced via cross-coupling or Friedel-Crafts acylation.
- Position 8 (N-methylamine) : Installed through nucleophilic substitution of a halogen or directed C–H amination.
Key intermediates include brominated pyrazine precursors and functionalized acylating agents, enabling regioselective modifications.
Synthetic Routes to Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-
Route 1: Sequential Halogenation and Cross-Coupling
Step 1: Bromination of 2-Aminopyrazine
2-Aminopyrazine undergoes regioselective bromination at position 3 using N-bromosuccinimide (NBS) in ethanol, yielding 2-amino-3-bromopyrazine (75% yield).
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 25°C
- Catalyst: None
Characterization Data :
Step 2: Imidazo Ring Formation
Reaction of 2-amino-3-bromopyrazine with 2-fluorophenacyl bromide in acetone forms the imidazo[1,2-a]pyrazine core, placing the 2-fluorophenyl group at position 3.
Mechanism :
- Nucleophilic attack by the pyrazine amine on the acyl bromide.
- Cyclization via elimination of HBr to form the fused imidazo ring.
Reaction Conditions :
- Solvent: Acetone
- Temperature: 25°C
- Yield: 68–72%
Product : 3-(2-fluorophenyl)imidazo[1,2-a]pyrazine-8-bromo
Step 3: Buchwald-Hartwig Amination at Position 8
The 8-bromo intermediate undergoes palladium-catalyzed coupling with methylamine to introduce the N-methylamine group.
Reaction Conditions :
- Catalyst: Pd(OAc)₂/Xantphos
- Base: Cs₂CO₃
- Solvent: Dioxane
- Temperature: 100°C
- Yield: 65%
Characterization Data :
Route 2: Domino A³-Coupling in Micellar Media
Adapting green chemistry principles from imidazo[1,2-a]pyridine synthesis, this route employs a Cu(II)-ascorbate/SDS system in water to assemble the core structure.
Reaction Components:
- Aldehyde : 2-fluorobenzaldehyde
- Amine : 2-aminopyrazine
- Alkyne : Propargylamine (for in situ N-methylation)
Mechanism :
- Condensation of aldehyde and amine to form an imine.
- Cu(I)-acetylide formation with alkyne.
- 5-exo-dig cyclization to construct the imidazo ring.
Reaction Conditions :
- Catalyst: CuSO₄/Na ascorbate
- Surfactant: SDS (0.1 M)
- Solvent: Water
- Temperature: 50°C
- Yield: 58%
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 32% | 58% |
| Halogen Use | Yes | No |
| Catalytic System | Pd-based | Cu-based |
| Environmental Impact | Moderate | Low |
| Scalability | High | Moderate |
Key Observations :
Functionalization Challenges and Solutions
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Industrial Scalability and Cost Considerations
- Route 1 requires palladium catalysts (~$1,200/mol), limiting cost-effectiveness.
- Route 2 uses cheaper copper catalysts (~$50/mol) but faces challenges in product isolation from aqueous media.
Chemical Reactions Analysis
3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazopyrazine scaffold, resulting in a variety of substituted derivatives .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug development . In biology and medicine, it can be used as a molecular probe to study various biological processes and as a potential therapeutic agent . In the industrial sector, it may find applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinase 2, influencing cell cycle regulation and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
Aryl Substituents at Position 3
Key Findings :
- Fluorophenyl vs. Trifluoromethylphenyl : The CF₃ group in increases metabolic resistance but may reduce solubility. Fluorine offers a balance of moderate lipophilicity and electronic effects.
- Halogen Effects : Bromine in enhances molecular polarizability but may introduce synthetic challenges (e.g., handling brominated intermediates).
Amine Modifications at Position 8
Key Findings :
- N-Methylation in the target compound reduces hydrogen-bonding capacity but increases bioavailability.
Core Structure Variations
Key Findings :
Key Findings :
- The GBB method offers superior efficiency for imidazo[1,2-a]pyrazines compared to stepwise approaches.
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl- is a compound belonging to the imidazopyrazine family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 319.34 g/mol. The structure features an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 2-fluorophenyl group and an N-methyl group at the 8-position. This configuration is crucial for its biological activity.
Biological Activity Overview
Imidazo[1,2-a]pyrazines exhibit a wide range of biological activities, including:
- Antiparasitic : Targeting Leishmania species, showing significant activity against various strains.
- Antitumor : Demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial : Exhibiting antibacterial and antifungal properties.
- CNS Activity : Potential anxiolytic effects through modulation of GABA(A) receptor subtypes.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly influence its biological efficacy. For instance:
- The introduction of halogen substituents (like fluorine) enhances lipophilicity and may improve membrane permeability.
- Variations in the nitrogen-containing heterocycles at specific positions have been linked to increased potency against target enzymes like L-CK1.2.
Antileishmanial Activity
A study identified several imidazo[1,2-a]pyrazine derivatives with potent antileishmanial activity. For example, compound CTN1122 was noted for its low micromolar inhibition of L-CK1.2, suggesting a promising pathway for new antileishmanial therapies .
Cytotoxicity Assessment
In vitro studies on RAW 264.7 macrophages revealed that certain derivatives exhibited high cytotoxicity, with IC50 values ranging from 4.69 µM to 50.64 µM. This necessitates careful evaluation of selectivity indices (SI) to ensure therapeutic viability .
CNS Activity
Research has shown that some imidazo[1,2-a]pyrazine compounds act as selective GABA(A) receptor modulators, indicating potential for treating anxiety disorders. Compound 16d demonstrated good oral bioavailability and functional selectivity for GABA(A) alpha2 and alpha3 subtypes .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| CTN1122 | Antileishmanial | <10 | >10 |
| Compound 22 | Cytotoxicity | 11.51 | <10 |
| Compound 16d | CNS Activity | N/A | N/A |
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Potency |
|---|---|---|
| Fluorine | C3 | Increased lipophilicity |
| Pyridinyl | C8 | Enhanced kinase inhibition |
| Indazolyl | C3 | High cytotoxicity observed |
Q & A
Q. Methodological Insight :
- In vitro assays : Use kinase profiling panels or microbial growth inhibition tests.
- SAR Studies : Fluorine substitution at the 2-phenyl position may enhance metabolic stability and target binding.
Data Contradictions: How can researchers resolve discrepancies in reported synthetic yields for imidazo[1,2-a]pyrazine derivatives?
Answer:
Variations in yields often arise from differences in catalyst systems or substituent electronic effects . For instance:
- Palladium vs. Iodine Catalysis : Pd-catalyzed cyanation () achieves >90% yields but requires stringent anhydrous conditions, whereas iodine catalysis () offers moderate yields (65–85%) with simpler setups.
- Electron-Withdrawing Groups : Nitro-substituted analogs may show lower yields due to steric hindrance during cyclization.
Q. Resolution Strategy :
- Compare reaction parameters (temperature, solvent, catalyst loading).
- Validate reproducibility via controlled replicates.
Advanced Functionalization: What methods enable late-stage diversification of the imidazo[1,2-a]pyrazine core?
Answer:
Palladium-mediated cross-coupling (e.g., Suzuki, cyanation) is widely used. For example:
- Cyanation : Treat bromo-substituted intermediates with Zn(CN)₂/Pd(PPh₃)₄ to introduce nitriles, which are hydrolyzed to carboxylic acids for further derivatization .
- Microwave-Assisted Synthesis : Reduces reaction times for triazolo-fused analogs (e.g., 20 min at 120°C vs. 12 h conventionally) .
Q. Case Study :
- Intermediate 8 (): Converted to [1,2,4]triazolo[4,3-a]pyridines via Sandmeyer reaction and cyclization.
Analytical Challenges: How can researchers address solubility issues during NMR characterization of hydrophobic derivatives?
Answer:
- Solvent Selection : Use deuterated DMSO or DMF-d₇ for polar derivatives; CDCl₃ for non-polar analogs.
- Temperature Gradients : Acquire spectra at elevated temperatures (40–60°C) to reduce aggregation.
- HSQC/HMBC : Resolve overlapping signals via 2D NMR techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
